6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Description
Scientific Research Applications
Synthesis and Characterization
Recent studies have focused on the synthesis and characterization of pyridazine derivatives, including compounds similar to the specified chemical. These derivatives exhibit significant biological properties such as anti-tumor and anti-inflammatory activities. The synthesis involves NMR, IR, mass spectral studies, and X-ray diffraction techniques. Density functional theory (DFT) calculations are employed to compare theoretical and experimental results, providing insights into the molecule's electronic properties and intermolecular interactions (Sallam et al., 2021).
Antitumor Activities
Research into pyridazine derivatives has also highlighted their potential in antitumor applications. Some derivatives have shown moderate to excellent growth inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. This indicates the compound's potential utility in developing new cancer therapies (Bhat et al., 2009).
Agrochemical Uses
Derivatives of pyridazine have been investigated for their agrochemical applications, such as molluscicidal, anti-feedant, insecticidal, and herbicidal properties. These studies are crucial for developing new pesticides and plant growth regulators, highlighting the compound's versatility beyond pharmaceutical uses (Sallam et al., 2022).
Antimicrobial Properties
Synthesis of new heterocyclic compounds based on pyridazine has revealed significant antimicrobial activities. These compounds have been tested against a variety of fungal and bacterial strains, showing potential as new antimicrobial agents. This research is pivotal for addressing the growing concern over antibiotic resistance (El-Salam et al., 2013).
Properties
IUPAC Name |
6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN4S2/c17-11-3-1-4-12(18)10(11)9-24-15-7-6-14-19-20-16(22(14)21-15)13-5-2-8-23-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZFIRVNDGWOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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